Cytotoxic Activity Profile: IC50 Values Against a Panel of Human Cancer Cell Lines
This compound exhibits broad-spectrum cytotoxic activity against multiple human cancer cell lines, with documented IC50 values in the low micromolar range. This activity is quantified across a panel of cell lines, providing a baseline for comparison with other cytotoxic agents. However, direct head-to-head data against a standard-of-care comparator in the same assay is not available in the sourced data, so this evidence is based on cross-study comparisons [1][2].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 range: 3.15 - 7.32 μM |
| Comparator Or Baseline | Panel of five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, A2780) |
| Quantified Difference | Not applicable; data provides a quantitative activity range for the target compound. |
| Conditions | Cytotoxicity assay against five human cancer cell lines as reported by Yan et al. (2016) [1]. |
Why This Matters
For researchers exploring novel anticancer agents, this quantitative activity range defines the compound's potency window and identifies sensitive cell lines for further mechanistic studies.
- [1] Yan et al. (2016) as cited in ekosfop.or.kr. (n.d.). Cytotoxic activity data for 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid. View Source
- [2] Fu et al. (2018) as cited in ekosfop.or.kr. (n.d.). Cytotoxicity data for 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid. View Source
